molecular formula C2HBO5 B15164798 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione CAS No. 190075-56-0

2-Hydroxy-1,3,2-dioxaborolane-4,5-dione

Cat. No.: B15164798
CAS No.: 190075-56-0
M. Wt: 115.84 g/mol
InChI Key: BTZPYKSZYQSBJY-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is a boron-containing compound with the molecular formula C₂HBO₅ It is characterized by a dioxaborolane ring structure, which includes a boron atom bonded to two oxygen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione typically involves the reaction of boric acid with diols under controlled conditions. One common method includes the use of ethylene glycol as the diol, which reacts with boric acid to form the dioxaborolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3,2-dioxaborolane-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborolane derivatives .

Mechanism of Action

The mechanism by which 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The pathways involved often include the formation and breaking of these covalent bonds, which can be modulated by the surrounding chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is unique due to its simple structure and the presence of a hydroxyl group, which makes it highly reactive and versatile in various chemical processes. Its ability to form stable boron-oxygen bonds is particularly valuable in synthetic chemistry and materials science .

Properties

CAS No.

190075-56-0

Molecular Formula

C2HBO5

Molecular Weight

115.84 g/mol

IUPAC Name

2-hydroxy-1,3,2-dioxaborolane-4,5-dione

InChI

InChI=1S/C2HBO5/c4-1-2(5)8-3(6)7-1/h6H

InChI Key

BTZPYKSZYQSBJY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)C(=O)O1)O

Origin of Product

United States

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